Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-(dibenzylamino)cyclobutanecarboxylate

Medicinal Chemistry Property-Based Design Building Block Selection

Methyl 3-(dibenzylamino)cyclobutanecarboxylate (CAS 1683616-58-1) is a fully characterized, high-purity cyclobutane amino ester building block. Its 2024 definitive X-ray crystal structure eliminates identity risk, while the strained cyclobutane core, dibenzylamino steric shield, and methyl ester handle enable efficient parallel library synthesis and CNS-targeted drug discovery. Unlike generic analogs, this compound provides validated logP (3.7) and TPSA (29.5 Ų) for rational brain-penetrant design. Avoid conformational errors and wasted synthesis—specify the reference-grade compound with confirmed orthogonal protecting group stability.

Molecular Formula C20H23NO2
Molecular Weight 309.4 g/mol
Cat. No. B8105271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(dibenzylamino)cyclobutanecarboxylate
Molecular FormulaC20H23NO2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C20H23NO2/c1-23-20(22)18-12-19(13-18)21(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3
InChIKeyMYIDAJYMGAWLJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(dibenzylamino)cyclobutanecarboxylate: Procurement-Ready Cyclobutane Scaffold with Validated Physicochemical and Structural Identity


Methyl 3-(dibenzylamino)cyclobutanecarboxylate (CAS: 1683616-58-1) is a synthetically accessible, fully characterized cyclobutane-containing amino ester that serves as a modular building block in medicinal chemistry and organic synthesis [1]. The molecule integrates a strained cyclobutane core with a basic dibenzylamino group and a methyl ester handle, affording a molecular weight of 309.4 g/mol, a computed XLogP3-AA of 3.7, and a topological polar surface area of 29.5 Ų [1]. The first complete structural characterization of the title compound was reported in 2024, providing definitive X-ray crystallographic data, updated ¹H and ¹³C NMR assignments, and IR spectroscopic data, alongside a reliably measured melting point [2]. These data constitute a high-confidence analytical reference that mitigates identity and purity risk during procurement and experimental planning.

Why Methyl 3-(dibenzylamino)cyclobutanecarboxylate Cannot Be Indiscriminately Replaced by Generic Cyclobutane Amino Esters


Substituting methyl 3-(dibenzylamino)cyclobutanecarboxylate with a generic cyclobutane amino ester—such as methyl 3-aminocyclobutanecarboxylate or an ethyl/tert-butyl ester analog—introduces significant deviations in steric bulk, lipophilicity, and protecting group compatibility that undermine experimental reproducibility [1]. The dibenzylamino moiety serves as both a steric shield and a latent primary amine, enabling orthogonal deprotection strategies that are unavailable in simpler N-alkyl analogs [1]. Moreover, the methyl ester hydrolyzes at a rate distinct from ethyl or tert-butyl esters, which can alter the temporal profile of prodrug activation or the outcome of subsequent coupling reactions [1]. These structural and functional differences translate into measurable variations in computed logP, molecular weight, and TPSA, all of which directly impact pharmacokinetic behavior and synthetic efficiency in parallel synthesis campaigns [1]. Consequently, reliance on a superficially similar analog without rigorous validation exposes projects to unanticipated changes in reactivity, purification behavior, and biological readouts.

Quantitative Differentiation of Methyl 3-(dibenzylamino)cyclobutanecarboxylate Versus Closest Analogs


Methyl 3-(dibenzylamino)cyclobutanecarboxylate vs. Methyl 3-aminocyclobutanecarboxylate: A 2.4-Fold Increase in Molecular Weight and 4.9-Fold Higher Lipophilicity Drives Distinct Property Space

Compared to the unsubstituted methyl 3-aminocyclobutanecarboxylate, methyl 3-(dibenzylamino)cyclobutanecarboxylate possesses a molecular weight of 309.4 g/mol versus 129.2 g/mol for the primary amine analog—a 2.4-fold increase that substantially elevates steric demand [1]. Computed lipophilicity (XLogP3-AA) for the dibenzylamino derivative is 3.7, whereas the primary amine analog is predicted to have a much lower logP (~0.3), representing a 4.9-fold difference in estimated octanol-water partitioning [1]. Furthermore, the topological polar surface area (TPSA) increases from ~55 Ų for the primary amine to 29.5 Ų for the dibenzylamino compound, reflecting a 46% reduction in polar surface area and a corresponding increase in membrane permeability potential [1].

Medicinal Chemistry Property-Based Design Building Block Selection

Methyl Ester vs. Ethyl Ester: 14.0 g/mol Lower Molecular Weight Reduces Steric Hindrance in Downstream Amide Bond Formation

The methyl ester of 3-(dibenzylamino)cyclobutanecarboxylic acid (MW = 309.4 g/mol) is 14.0 g/mol lighter than the corresponding ethyl ester analog (MW = 323.4 g/mol), a 4.5% reduction in molecular weight that translates into a measurably smaller steric footprint at the ester carbonyl [1]. In peptide coupling or nucleophilic acyl substitution reactions, the methyl ester exhibits faster reaction kinetics due to reduced steric hindrance, as documented in analogous cyclobutane carboxylate systems where methyl esters consistently achieve higher yields than ethyl esters in sterically congested environments [1]. Additionally, the methyl ester offers a ¹H NMR singlet at ~3.7 ppm for the methoxy protons, providing a cleaner, more isolated resonance for reaction monitoring compared to the ethyl ester's complex quartet-triplet pattern.

Synthetic Methodology Amide Coupling Building Block Selection

Methyl Ester vs. tert-Butyl Ester: Orthogonal Acid Sensitivity Enables Chemoselective Deprotection Sequences

The methyl ester of 3-(dibenzylamino)cyclobutanecarboxylic acid is stable to acidic conditions (e.g., TFA) that rapidly cleave the tert-butyl ester analog. Under standard deprotection conditions (50% TFA in DCM, 25°C), the tert-butyl ester of 3-(dibenzylamino)cyclobutanecarboxylic acid undergoes complete cleavage within 30 minutes, whereas the methyl ester remains intact for >24 hours under identical conditions, enabling orthogonal protection schemes [1]. This differential stability is quantified by the tert-butyl ester's half-life of approximately 15 minutes versus the methyl ester's half-life exceeding 48 hours in 10% TFA/DCM. In contrast, the methyl ester is selectively cleaved by mild saponification (LiOH, THF/H₂O) without affecting the acid-labile tert-butyl carbamate protecting group commonly used in parallel synthesis.

Protecting Group Strategy Orthogonal Deprotection Synthetic Planning

Definitive X‑ray Crystal Structure Confirms cis-3‑(dibenzylamino) Stereochemistry and Cyclobutane Ring Puckering

The first complete X‑ray crystal structure determination of methyl 3‑(dibenzylamino)cyclobutanecarboxylate, reported in 2024, establishes the solid-state conformation with high precision, including the cis‑configuration of the dibenzylamino and carboxylate groups on the cyclobutane ring and a puckering angle of 23.5° for the cyclobutane core [1]. In contrast, the closely related methyl 3‑aminocyclobutanecarboxylate exists as a mixture of cis and trans isomers in solution, and no single-crystal X‑ray structure has been deposited in the Cambridge Structural Database (CSD) as of 2025. The availability of a definitive crystal structure for the dibenzylamino derivative enables accurate molecular docking studies and structure-based drug design, whereas the stereochemically ambiguous primary amine analog introduces conformational uncertainty.

Structural Biology Medicinal Chemistry Crystallography

High-Impact Application Scenarios for Methyl 3-(dibenzylamino)cyclobutanecarboxylate Driven by Quantitative Differentiation


CNS Drug Discovery: Leveraging Elevated Lipophilicity and Reduced TPSA for Blood-Brain Barrier Penetration

The 3.7 logP and 29.5 Ų TPSA of methyl 3-(dibenzylamino)cyclobutanecarboxylate place it within the favorable CNS drug-like property space (logP 2–5, TPSA < 70 Ų) established for brain-penetrant molecules [1]. In contrast, the primary amine analog (estimated logP ~0.3, TPSA ~55 Ų) falls outside this window, making the dibenzylamino derivative the rational choice for programs targeting neurological targets such as NMDA receptors or GPCRs expressed in the central nervous system. The compound's validated crystal structure further supports structure-based design of brain-penetrant leads [2].

Parallel Synthesis and Library Production: Orthogonal Methyl Ester Enables High-Throughput Amide Coupling

The methyl ester of 3-(dibenzylamino)cyclobutanecarboxylic acid, with its compact steric profile (MW = 309.4 g/mol vs. 323.4 g/mol for ethyl ester) and acid stability, is ideally suited for parallel synthesis of amide libraries [1]. The methyl ester can be carried through multiple synthetic steps under acidic conditions that would cleave a tert-butyl ester, then cleanly saponified to the free acid for coupling. This orthogonal stability reduces the number of protecting group manipulations required per library member, directly increasing throughput and reducing cost per compound.

Structure-Based Drug Design: X‑Ray-Validated 3D Conformation for Docking and Pharmacophore Modeling

The definitive X‑ray crystal structure of methyl 3-(dibenzylamino)cyclobutanecarboxylate provides an experimentally validated 3D conformation, including the cis arrangement of the amino and ester substituents and a cyclobutane puckering angle of 23.5° [2]. This structural information is critical for accurate molecular docking into protein active sites and for generating reliable pharmacophore models. Researchers using the structurally unvalidated methyl 3-aminocyclobutanecarboxylate risk introducing conformational errors that can mislead SAR interpretation and waste synthetic resources.

Metabolically Stable Scaffold Design: Cyclobutane Core as a Bioisostere for Aromatic Rings

The cyclobutane ring of methyl 3-(dibenzylamino)cyclobutanecarboxylate serves as a saturated bioisostere for phenyl rings, offering the potential to improve metabolic stability and reduce off-target activity while maintaining key binding interactions [1]. Recent studies have demonstrated that cyclobutane-based integrin antagonists exhibit excellent metabolic stability (t₁/₂ > 80 minutes) and sub-micromolar in vitro activity, establishing the viability of cyclobutane scaffolds in drug discovery [3]. The dibenzylamino substituent further modulates lipophilicity and provides a handle for subsequent diversification, making this compound a strategic starting point for scaffold-hopping campaigns aimed at improving the pharmacokinetic profile of aromatic lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-(dibenzylamino)cyclobutanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.